2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Description

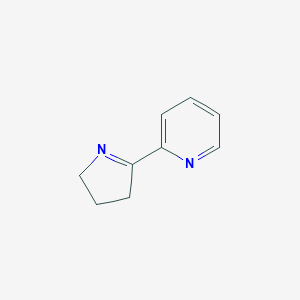

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYOSBQIPCBNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309009 | |

| Record name | o-Myosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4593-27-5 | |

| Record name | 4593-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Myosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. The document details its structural features influencing basicity, estimated physicochemical parameters, and standardized experimental protocols for the determination of its acid dissociation constant (pKa).

Introduction and Structural Analysis

This compound is a bicyclic heteroaromatic compound featuring a pyridine ring substituted at the 2-position with a 3,4-dihydro-2H-pyrrole (a pyrroline) moiety. The basicity of this molecule is primarily attributed to the lone pair of electrons on the two nitrogen atoms. Understanding the protonation behavior of these nitrogen centers is crucial for applications in medicinal chemistry and drug development, as it governs properties like solubility, receptor interaction, and pharmacokinetic profiles.

The key structural features influencing basicity are:

-

The Pyridine Nitrogen: The lone pair on the pyridine nitrogen is located in an sp² hybrid orbital in the plane of the aromatic ring. It is not involved in the aromatic sextet and is therefore readily available for protonation.

-

The Pyrroline Nitrogen: This nitrogen is part of an imine functional group within the five-membered ring. The hybridization of this nitrogen is also sp², with its lone pair accessible for protonation.

The overall basicity of the molecule will be a composite of the basicities of these two nitrogen atoms. The pyridine nitrogen is expected to be the more basic of the two, as the electron density on the pyrroline nitrogen is influenced by the double bond within its ring.

Physicochemical Properties

While experimental data for this compound is not extensively available in the literature, data for its isomer, 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (also known as Myosmine), provides a useful reference point.[1][2][3]

| Property | Value | Notes |

| Molecular Formula | C₉H₁₀N₂ | [1][3] |

| Molecular Weight | 146.19 g/mol | [1][3] |

| pKa (estimated) | ~ 5.0 - 5.5 | The basicity is expected to be slightly lower than that of pyridine (pKa ≈ 5.23) due to the electron-withdrawing effect of the pyrroline substituent. The pyrroline nitrogen is significantly less basic. |

| Melting Point (of isomer) | 42-44 °C | Data for 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.[1] |

| Boiling Point (of isomer) | 82-83 °C at 0.5 mmHg | Data for 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.[1] |

Protonation Equilibrium

The primary protonation event is expected to occur at the pyridine nitrogen due to its higher basicity compared to the imine nitrogen of the pyrroline ring. The equilibrium can be visualized as follows:

Experimental Protocols for pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a compound's basicity. The following are standard methodologies for its experimental determination.

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.[4][5][6][7] It involves the gradual addition of a standardized acid to a solution of the compound and monitoring the resulting change in pH.

Experimental Workflow:

Detailed Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in purified water. If solubility is an issue, a co-solvent such as methanol or DMSO may be used, though this can affect the pKa value.

-

Titrant Preparation: Prepare a standardized solution of a strong acid, such as 0.1 M hydrochloric acid.

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration: Place a known volume of the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add the standardized acid titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis absorbance spectrum upon protonation.[8][9][10]

Experimental Workflow:

Detailed Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, typically spanning a range of at least 3 pH units around the estimated pKa.

-

Sample Preparation: Prepare a set of solutions by dissolving a constant amount of this compound in each of the buffer solutions.

-

Spectroscopic Measurement: Measure the full UV-Vis absorbance spectrum for each of the prepared solutions.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer. The pKa corresponds to the pH at which the absorbance is halfway between the minimum and maximum values on the resulting sigmoidal curve.

Conclusion

This compound possesses two basic nitrogen centers, with the pyridine nitrogen being the more significant contributor to its overall basicity. While experimental determination of its pKa is recommended for precise characterization, its value can be reasonably estimated to be in the range of 5.0 to 5.5. The protocols outlined in this guide provide robust and reliable methods for the experimental determination of this crucial physicochemical parameter, which is of high importance for researchers in the fields of chemistry and drug development.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- [webbook.nist.gov]

- 3. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- [webbook.nist.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 10. ishigirl.tripod.com [ishigirl.tripod.com]

An In-depth Technical Guide to the Chemical Structure and Analysis of Myosmine

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and analytical methodologies for myosmine is paramount. Myosmine, a minor tobacco alkaloid also found in various food sources, presents significant interest due to its structural relationship to nicotine and its potential physiological effects.[1] This guide provides a detailed overview of myosmine's chemical structure, analytical quantification techniques, and associated biochemical pathways.

Chemical Structure and Properties

Myosmine is a pyridine alkaloid characterized by a pyridine ring substituted with a 3,4-dihydro-2H-pyrrol-5-yl group at the 3-position.[2] Its chemical formula is C₉H₁₀N₂, with a molar mass of 146.19 g/mol .[2] The structure of myosmine is foundational to its chemical reactivity and biological interactions.

Key Identifiers:

-

IUPAC Name: 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine[2]

-

CAS Number: 532-12-7[2]

-

Molecular Formula: C₉H₁₀N₂[2]

-

SMILES: C1CC(=NC1)C2=CN=CC=C2[2]

-

InChI: InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2[2]

Analytical Methodologies

The accurate quantification of myosmine in various biological and environmental matrices is crucial for research and regulatory purposes. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Isotope dilution mass spectrometry, utilizing deuterated internal standards like Myosmine-d4, is often employed to enhance accuracy and precision by correcting for matrix effects.[3][5]

Quantitative Data Summary

| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| GC/MS | Toenail, Plasma, Saliva | Not Specified | Not Specified | [4] |

| LC-MS/MS | Refill liquids for e-cigs | 0.3-20.0 ng/mL | 1.0-31.8 ng/mL | [6] |

| GC-MS | Tobacco and tobacco products | 0.0065 - 0.1509 µg/g | 0.0217 - 0.5031 µg/g | [6] |

| DART-MS/MS | Tobacco and tobacco products | 0.004-0.835 µg/g | 0.013-2.787 µg/g | [6] |

| UPLC-MS/MS | Nicotine pouches | Not Specified | Not Specified, but levels were below 0.06% relative to nicotine | [7] |

| LC-MS/MS | Urine | Not Specified, part of a 14-analyte panel | Wide quantitation ranges, within 1.2−72,000 ng/mL for the panel | [8] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC/MS) for Myosmine in Biological Matrices

This method is suitable for the determination of myosmine in plasma, saliva, and toenails.[4]

Sample Preparation (General overview):

-

Extraction: Samples are subjected to an extraction procedure to isolate the alkaloids. This may involve liquid-liquid extraction or solid-phase extraction.

-

Derivatization (if necessary): Depending on the specific method, derivatization may be performed to improve the chromatographic properties and mass spectrometric sensitivity of myosmine.

-

Reconstitution: The extracted and derivatized sample is reconstituted in a suitable solvent for GC/MS analysis.

GC/MS Conditions (Illustrative):

-

Gas Chromatograph: Agilent 6890 or similar.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: An initial oven temperature of 60°C, held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.

-

Mass Spectrometer: Agilent 5973 or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of myosmine and internal standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Myosmine Quantification

This protocol outlines a general workflow for the quantification of myosmine using an isotope dilution LC-MS/MS method.[3]

Sample Preparation:

-

Spiking: An internal standard (Myosmine-d4) is added to the sample.[3]

-

Extraction: Myosmine and the internal standard are extracted from the matrix using an appropriate technique (e.g., solid-phase extraction, liquid-liquid extraction).

-

Concentration and Reconstitution: The extract is evaporated to dryness and reconstituted in the mobile phase.

LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatograph: Waters Acquity UPLC or similar.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for myosmine and its internal standard.[3]

Quantification: The concentration of myosmine is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.[3]

Signaling and Metabolic Pathways

Myosmine exhibits a low affinity for α4β2 nicotinic acetylcholine receptors (nAChR) with a Ki of 3300 nM.[9] A significant area of research focuses on its metabolic activation and potential for genotoxicity.[4][10]

Nitrosation of Myosmine

In acidic environments, such as the stomach, myosmine can undergo nitrosation to form reactive intermediates. This process can lead to the formation of N'-nitrosonornicotine (NNN), a known carcinogen, and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB).[11][12] The formation of HPB is significant as it suggests a pathway to the formation of DNA adducts, similar to the metabolic activation of other tobacco-specific nitrosamines like NNN and NNK.[11][13]

Peroxidation Pathway

In addition to nitrosation, a peroxidation pathway for myosmine has been proposed.[12] This alternative activation mechanism can also lead to the formation of HPB, further highlighting the potential for myosmine to contribute to the formation of harmful metabolites.[12]

This technical guide provides a foundational understanding of myosmine's chemical nature, analytical determination, and biochemical transformations. The detailed methodologies and summarized data serve as a valuable resource for professionals engaged in research and development in related fields.

References

- 1. Myosmine - Wikipedia [en.wikipedia.org]

- 2. Myosmine | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myosmine-2,4,5,6-d4 | C9H10N2 | CID 12147169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Myosmine | CAS:532-12-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Genotoxic effects of myosmine in human lymphocytes and upper aerodigestive tract epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Myosmine)

CAS Number: 532-12-7

Foreword: This technical guide provides a comprehensive overview of 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, a compound of significant interest to researchers in the fields of pharmacology, toxicology, and drug development. This document elucidates its chemical properties, synthesis, analytical methodologies, and key biological interactions, with a focus on its role as a nicotinic acetylcholine receptor ligand and an aromatase inhibitor. The information presented herein is intended for a scientific audience and is supported by detailed experimental protocols and visual representations of complex biological pathways and workflows.

Compound Identification and Properties

The compound with CAS number 532-12-7 is correctly identified as 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine , commonly known as Myosmine . It is a minor tobacco alkaloid, structurally related to nicotine, and has also been found in various food sources.

Synonyms:

Physicochemical Data

A summary of the key physicochemical properties of Myosmine is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀N₂ | [4] |

| Molecular Weight | 146.19 g/mol | [4] |

| Appearance | White to light yellow or light orange powder/lump | [1] |

| Melting Point | 42-44 °C | [5][6] |

| Boiling Point | 82-83 °C at 0.5 mmHg | [5][6] |

| Solubility | Soluble in DMF, DMSO, and Ethanol (all at 30 mg/ml). Sparingly soluble in Ethanol:PBS (pH 7.2) (1:1) at 0.5 mg/ml. | [7] |

| Purity | Typically >98.0% (GC) | [1] |

Analytical Parameters

The accurate quantification of Myosmine in various matrices is critical for research and clinical studies. The following table summarizes the limits of detection (LOD) and quantification (LOQ) for different analytical methods.

| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |

| GC-MS | Toenail | - | <35 ng/g | [4] |

| GC-MS | Saliva | - | <5 ng/mL | [4][5] |

| GC-MS | Plasma | - | - | [4] |

| LC-MS/MS | Human Plasma | - | ~1 ng/mL | [5] |

Synthesis and Purification

The synthesis of Myosmine is a critical process for obtaining the pure compound for research purposes. A commonly employed method involves the condensation of ethyl nicotinate with N-vinyl-2-pyrrolidone.

Experimental Protocol: Synthesis of Myosmine

This protocol is based on a modified literature method for the synthesis of Myosmine.[3]

Materials:

-

Ethyl nicotinate

-

Sodium methoxide

-

Toluene

-

N-vinyl-2-pyrrolidone

-

Concentrated hydrochloric acid

-

50% Sodium hydroxide solution

-

Magnesium sulfate (MgSO₄)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

To a stirred solution of ethyl nicotinate (50 g, 0.331 mol) and sodium methoxide (26.8 g, 0.4965 mol) in toluene (100 mL), add N-vinyl-2-pyrrolidone (40.5 g, 0.364 mol).

-

Heat the mixture under reflux for 4 hours.

-

Cool the reaction mixture to ambient temperature.

-

Carefully add concentrated hydrochloric acid (102 mL) and water (102 mL).

-

Heat the mixture at reflux for 6 hours.

-

After cooling, basify the mixture to pH 10 by adding a 50% solution of NaOH.

-

Extract the aqueous layer with toluene (3 x 100 mL).

-

Dry the combined organic extracts over MgSO₄.

-

Evaporate the solvent under reduced pressure to yield crude Myosmine.

-

The crude product can be further purified by distillation.

Biological Activity and Signaling Pathways

Myosmine exhibits significant biological activity, primarily through its interaction with nicotinic acetylcholine receptors and its inhibition of the aromatase enzyme.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Myosmine is a ligand for neuronal nicotinic acetylcholine receptors, though its binding affinity is weaker than that of nicotine. It binds to α4β2 nACh receptors with a Ki value of 3.3 μM.[2] The interaction of Myosmine with these receptors can modulate neurotransmission.

Aromatase Inhibition

Myosmine has been identified as a potent inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the conversion of androgens to estrogens. It inhibits human aromatase with an IC₅₀ of 33 ± 2 μM, which is approximately seven times more potent than nicotine (IC₅₀: 223 ± 10 μM).[8][9] This inhibition can have significant implications for sexual hormone homeostasis.[8]

Analytical Methodology

The quantification of Myosmine in biological samples is crucial for understanding its pharmacokinetics and exposure levels. Isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly accurate and precise method for this purpose.[1]

Experimental Protocol: Quantification of Myosmine in Human Urine by LC-MS/MS

This protocol outlines a general procedure for the analysis of Myosmine in urine using a deuterated internal standard (Myosmine-d4).[5]

Materials:

-

Human urine samples

-

Myosmine-d4 internal standard solution

-

0.5% Formic acid in water

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Mixed-mode cation exchange 96-well Solid Phase Extraction (SPE) plate

-

96-well collection plate

-

Centrifuge for 96-well plates

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

-

Aliquoting and Spiking: Add 50 µL of each urine sample to a well of a 96-well plate. Add 50 µL of the Myosmine-d4 internal standard solution to each sample.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE plate with methanol followed by 0.5% formic acid in water.

-

Load the spiked urine samples onto the SPE plate.

-

Wash the plate with 0.5% formic acid in water, followed by methanol.

-

Elute the analytes with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Perform chromatographic separation using a suitable column (e.g., C18) and a gradient elution.

-

Detect and quantify Myosmine and Myosmine-d4 using Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification: Calculate the ratio of the peak area of Myosmine to the peak area of Myosmine-d4. Determine the concentration of Myosmine in the original sample using a calibration curve.

Toxicological and Pharmacological Significance

Myosmine is genotoxic in human cells and can be readily nitrosated to form carcinogenic compounds.[4] Its presence in both tobacco products and various foodstuffs highlights the need for continued research into its long-term health effects. The dual activity of Myosmine as a nicotinic acetylcholine receptor ligand and an aromatase inhibitor suggests a complex pharmacological profile that warrants further investigation for potential therapeutic applications and toxicological assessment.

Disclaimer: This document is intended for research and informational purposes only and should not be used for diagnostic or therapeutic procedures. The experimental protocols provided are generalized and may require optimization for specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of human aromatase by myosmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Myosmine - Wikipedia [en.wikipedia.org]

The Alkaloid Myosmine: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosmine, a pyridine alkaloid structurally related to nicotine, has garnered significant scientific interest due to its presence not only in tobacco products but also in a wide array of dietary sources. Initially considered a minor tobacco alkaloid, its widespread occurrence in everyday foods necessitates a thorough understanding of its natural distribution, analytical methodologies for its detection, and its biological activities. This technical guide provides an in-depth overview of the natural sources of myosmine, detailed experimental protocols for its quantification, and a review of its known interactions with key biological pathways, including its metabolic fate, inhibition of aromatase, and its effects on dopamine release.

Natural Sources of Myosmine

Contrary to its initial association primarily with the Nicotiana species, myosmine is a naturally occurring compound in a diverse range of plants. This discovery has broadened the scope of human exposure beyond tobacco use and environmental tobacco smoke.

Myosmine in Tobacco Products

Myosmine is a constituent of tobacco leaves and smoke. Its concentration in tobacco products is generally lower than that of nicotine.

Myosmine in Dietary Sources

Subsequent research has identified myosmine in various food products, indicating a widespread presence in the human diet. The concentrations are typically in the nanogram per gram (ng/g) range.

Table 1: Quantitative Data of Myosmine Concentration in Various Natural Sources

| Food Category | Food Item | Myosmine Concentration (ng/g) |

| Cereals | Maize (Corn) | 0.3 - 1.2[1] |

| Rice | 0.2 - 0.8[1] | |

| Wheat Flour | 0.4 - 1.0[1] | |

| Millet | 0.5[1] | |

| Popcorn | 2.8[1] | |

| Fruits | Apple | 0.1[1] |

| Kiwi | 0.1[1] | |

| Pineapple | 0.1[1] | |

| Tomato | 0.05 - 0.2[1] | |

| Vegetables | Carrot | 0.02[2] |

| Potato | 0.7 - 2.1[1] | |

| Nuts | Peanuts | Present, ng/g amounts |

| Hazelnuts | Present, ng/g amounts | |

| Dairy Products | Whole Milk (3.5% fat) | Present, concentration increases with fat content[2] |

| Cream (30% fat) | 6.1[2] | |

| Other | Cocoa | Present[2] |

Experimental Protocols for Myosmine Analysis

Accurate quantification of myosmine in various matrices is crucial for exposure assessment and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation for Food Matrices

A general procedure for the extraction of myosmine from solid food samples is as follows:

-

Homogenization: A representative portion of the food sample (e.g., 10 g) is homogenized.

-

Extraction: The homogenized sample is extracted with an acidic aqueous solution (e.g., 0.1 M HCl) overnight with stirring.

-

Internal Standard Spiking: A known amount of a deuterated internal standard, such as myosmine-d4, is added to the extract to correct for matrix effects and variations during sample preparation and analysis.

-

Purification: The extract is centrifuged, and the supernatant is purified using solid-phase extraction (SPE) with a C18 cartridge. The cartridge is washed with water, and myosmine is eluted with an organic solvent (e.g., methanol or acetonitrile).

-

Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.

GC-MS Quantification of Myosmine

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for alkaloid analysis (e.g., DB-5ms).

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Ions to Monitor: For myosmine, m/z 146 (molecular ion) and 117 (fragment ion). For myosmine-d4, m/z 150 and 121.

Quantification: A calibration curve is constructed by analyzing standards of known myosmine concentrations with a fixed amount of the internal standard. The ratio of the peak area of myosmine to the peak area of the internal standard is plotted against the concentration of myosmine.

LC-MS/MS Quantification of Myosmine in Biological Fluids

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Reversed-phase C18 column.

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient program is used to separate myosmine from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Myosmine: Precursor ion m/z 147 -> Product ion m/z 118

-

Myosmine-d4: Precursor ion m/z 151 -> Product ion m/z 122

-

Quantification: Similar to GC-MS, quantification is performed using an internal standard calibration method.

Biological Signaling Pathways and Interactions

Myosmine exhibits several biological activities, including the inhibition of the enzyme aromatase, induction of dopamine release, and a metabolic pathway that can lead to the formation of carcinogenic compounds.

Metabolic Activation and DNA Adduct Formation

Myosmine can undergo nitrosation in acidic conditions, such as in the stomach, to form N-nitrosonornicotine (NNN), a known potent carcinogen. The metabolic activation of myosmine can also lead to the formation of a reactive intermediate that can bind to DNA, forming DNA adducts. This pathway is of significant toxicological concern.

Metabolic activation pathway of myosmine.

Inhibition of Aromatase

Myosmine has been identified as an inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step of estrogen biosynthesis. Studies have shown that myosmine is a more potent inhibitor of aromatase than nicotine[3]. The exact mechanism of inhibition (e.g., competitive, non-competitive) has not been fully elucidated in the available literature. Aromatase inhibition can have significant physiological effects due to the reduction in estrogen levels.

Inhibition of Aromatase by Myosmine.

Dopamine Release

Myosmine has been observed to induce the release of dopamine in the brain[4]. Dopamine is a key neurotransmitter involved in reward, motivation, and motor control. The precise molecular mechanism by which myosmine stimulates dopamine release is not yet fully understood. It may involve direct or indirect interactions with dopamine neurons, potentially affecting dopamine transporters or receptors.

Myosmine-induced Dopamine Release.

Conclusion and Future Directions

Myosmine is a ubiquitous alkaloid found in both tobacco and a variety of common food items. This widespread exposure underscores the importance of continued research into its biological effects. The analytical methods for its quantification are well-established, allowing for accurate exposure assessment. However, significant gaps remain in our understanding of the precise molecular mechanisms underlying its biological activities, particularly its interaction with aromatase and the dopamine system. Further research is warranted to elucidate these pathways, which will be critical for a comprehensive risk assessment of dietary myosmine exposure and for exploring its potential pharmacological applications. This guide serves as a foundational resource for professionals in research and drug development, summarizing the current state of knowledge and highlighting key areas for future investigation.

References

- 1. Targeting allosteric sites of human aromatase: a comprehensive in-silico and in-vitro workflow to find potential plant-based anti-breast cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of human aromatase by myosmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aromatase inhibitors--mechanisms for non-steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Presumed Mechanism of Action: A Technical Guide to 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the likely mechanism of action for 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine based on its structural analogy to well-characterized nicotinic acetylcholine receptor (nAChR) agonists. Direct experimental data on this specific compound is not widely available in peer-reviewed literature. Therefore, this guide provides an in-depth overview of the established pharmacology and experimental characterization of nAChR agonists as a predictive framework for understanding the biological activity of this compound.

Executive Summary

Based on its chemical architecture, this compound is hypothesized to function as a nicotinic acetylcholine receptor (nAChR) agonist. These receptors are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems.[1][2][3] This guide elucidates the core mechanism of action of nAChR agonists, presents quantitative data for representative compounds, details key experimental protocols for characterization, and provides visual diagrams of the pertinent signaling pathways and experimental workflows.

Core Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

Nicotinic acetylcholine receptors are pentameric structures composed of various subunits (α, β, γ, δ, ε) that form a central ion channel.[2][3] The binding of an agonist, such as the endogenous neurotransmitter acetylcholine (ACh) or an exogenous ligand like nicotine, to the extracellular domain of the receptor induces a conformational change.[1][4] This structural shift opens the ion channel, rendering it permeable to cations, primarily Na+ and K+, and in some cases, Ca2+.[1][3] The subsequent influx of positive ions leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential (EPSP).[1] In neurons, this can trigger an action potential and modulate the release of other neurotransmitters, while in muscle cells, it initiates contraction.[1]

Nicotinic Acetylcholine Receptor Subtypes

The diverse combination of subunits gives rise to a multitude of nAChR subtypes with distinct pharmacological and physiological profiles. The two most predominant subtypes in the mammalian brain are the α4β2 and α7 receptors.[5][6]

-

α4β2 nAChRs: These are the most abundant nAChR subtype in the brain and are characterized by a high affinity for nicotine.[2] They exist in two main stoichiometries, (α4)2(β2)3 and (α4)3(β2)2, which exhibit different sensitivities to acetylcholine.[7]

-

α7 nAChRs: These are homopentameric receptors (composed of five α7 subunits) that exhibit lower affinity for nicotine but have a high permeability to calcium.[5][8]

-

Other Subtypes: Various other subtypes, such as α3β4, are found in the peripheral nervous system and specific brain regions.[6][9]

Quantitative Data for Representative nAChR Agonists

The affinity (Ki) and potency (EC50) of a ligand for different nAChR subtypes are critical determinants of its pharmacological profile. The following tables summarize these values for several well-characterized nAChR agonists.

Table 1: Binding Affinities (Ki) of Representative nAChR Agonists

| Compound | nAChR Subtype | Ki (nM) | Reference |

| Nicotine | α4β2 | 0.5 - 2 | [7] |

| α7 | 1,000 - 10,000 | [8] | |

| α3β4 | 50 - 100 | [10] | |

| Varenicline | α4β2 | 0.1 - 0.5 | [7] |

| α7 | 300 - 500 | [5] | |

| α3β4 | 10 - 20 | [5] | |

| Epibatidine | α4β2 | 0.01 - 0.1 | [11] |

| α7 | 1 - 10 | [12] | |

| α3β4 | 0.1 - 1 | [11] | |

| GTS-21 | α7 | 50 - 100 | [8] |

| α4β2 | >10,000 | [8] |

Table 2: Functional Potencies (EC50) of Representative nAChR Agonists

| Compound | nAChR Subtype | EC50 (µM) | Reference |

| Acetylcholine | α4β2 (high sensitivity) | ~1 | [7] |

| α4β2 (low sensitivity) | ~100 | [7] | |

| α7 | 10 - 30 | [8] | |

| Nicotine | α4β2 | 0.1 - 1 | [7] |

| α7 | 1 - 10 | [8] | |

| Varenicline (partial agonist) | α4β2 | 0.1 - 0.5 | [7] |

| PNU-282987 | α7 | 0.047 - 0.08 | [13] |

| TC-299423 | α4β2 | 0.1 | [14] |

| α6β2β3 | 0.04 | [14] |

Experimental Protocols

The characterization of a novel compound like this compound would involve a series of in vitro assays to determine its affinity and functional activity at various nAChR subtypes.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Principle: A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-Epibatidine) is incubated with a preparation of cells or tissues expressing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50.

Detailed Methodology:

-

Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[15]

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.[16]

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known non-radiolabeled ligand to saturate the receptors.[16]

-

Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.[16]

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[15]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[15][16]

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[16]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 value, from which the Ki is calculated using the Cheng-Prusoff equation.[15]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional activity (e.g., EC50, efficacy) of a compound on ligand-gated ion channels expressed in Xenopus oocytes.[17]

Principle: Oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the membrane potential at a set holding potential. When an agonist is applied, the opening of the nAChR channels results in an inward current, which is measured by the amplifier.

Detailed Methodology:

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and defolliculated. cRNA for the specific nAChR subunits is injected into the oocytes. The oocytes are then incubated for 24-72 hours to allow for receptor expression.[17]

-

Electrode Placement: An oocyte is placed in a recording chamber continuously perfused with a recording solution. Two microelectrodes filled with a conducting solution (e.g., 3M KCl) are impaled into the oocyte.[18]

-

Voltage Clamping: The membrane potential is held at a constant value (e.g., -70 mV) by the voltage-clamp amplifier.

-

Compound Application: The test compound is applied to the oocyte at various concentrations through the perfusion system.

-

Current Recording: The inward current generated by the activation of the nAChRs is recorded. The peak current amplitude at each concentration is measured.

-

Data Analysis: The current responses are plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum response relative to a full agonist like ACh).

Visualizing the Mechanism and Workflow

Signaling Pathway of nAChR Activation

Caption: Hypothesized signaling pathway of nAChR activation.

Experimental Workflow for Ligand Characterization

Caption: Standard workflow for characterizing a novel nAChR ligand.

Conclusion

While direct experimental evidence is pending, the structural characteristics of this compound strongly suggest that its primary mechanism of action is through the activation of nicotinic acetylcholine receptors. By acting as an agonist, it is predicted to bind to various nAChR subtypes, inducing channel opening, cation influx, and subsequent cellular depolarization. Its specific pharmacological profile, including its affinity and potency at different nAChR subtypes, would need to be determined through rigorous experimental evaluation as outlined in this guide. The methodologies and comparative data presented here provide a robust framework for initiating and interpreting such investigations.

References

- 1. What are Nicotinic receptors agonists and how do they work? [synapse.patsnap.com]

- 2. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. Agonist Activation of a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The nicotinic acetylcholine receptor subtypes and their function in the hippocampus and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. air.unimi.it [air.unimi.it]

- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

The Multifaceted Biological Activities of Pyrrolo[3,4-c]pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,4-c]pyridine scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological properties. Derivatives of this core have shown significant potential in the development of novel therapeutic agents for a range of diseases, including cancer and viral infections. This technical guide provides an in-depth overview of the biological activities of pyrrolo[3,4-c]pyridine derivatives, with a focus on their anticancer and anti-HIV-1 activities. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity of Pyrrolo[3,4-c]pyridine Derivatives

Several studies have highlighted the potential of pyrrolo[3,4-c]pyridine derivatives as anticancer agents. These compounds have demonstrated cytotoxicity against various cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrrolo[3,4-c]pyridine derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 20g-s | N-alkil-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones (Mannich bases) | Human Leukemia | 19-29 | Wójcicka et al.[1] |

| 18 | 3,5-bis(4-fluorobenzylidene)-1-(1,1,3,3-tetramethyl-1,2-dihydropyrrolo[3,4-c]pyridin-6-yl)piperidin-4-on N-oxide | Ovarian Cancer | Moderate Cytotoxicity | Kalai et al.[1] |

| 18 | 3,5-bis(4-fluorobenzylidene)-1-(1,1,3,3-tetramethyl-1,2-dihydropyrrolo[3,4-c]pyridin-6-yl)piperidin-4-on N-oxide | Breast Cancer | Limited Toxicity | Kalai et al.[1] |

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The cytotoxicity of pyrrolo[3,4-c]pyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., human leukemia, ovarian, or breast cancer cell lines)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin, and streptomycin)

-

Pyrrolo[3,4-c]pyridine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cancer cells and perform a cell count.

-

Seed the cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrrolo[3,4-c]pyridine derivatives in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15-30 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Visualizations for Anticancer Activity

References

Myosmine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosmine, a pyridine alkaloid structurally related to nicotine, is found in tobacco plants and various food sources. Its presence in the human diet and its potential physiological effects have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the available data on the solubility and stability of myosmine, intended to support research, development, and analytical activities.

Physicochemical Properties

Myosmine, with the chemical formula C₉H₁₀N₂, has a molar mass of 146.19 g/mol . It exists as a crystalline solid and is known to be volatile.

Solubility Data

Myosmine exhibits varied solubility depending on the solvent system. It is freely soluble in several organic solvents but shows limited solubility in aqueous solutions.

Table 1: Solubility of Myosmine in Various Solvents

| Solvent | Solubility | Reference |

| Ethanol | ~ 30 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | [1] |

| Dimethylformamide (DMF) | ~ 30 mg/mL | [1] |

| 1:1 Ethanol:PBS (pH 7.2) | ~ 0.5 mg/mL | [1] |

| Aqueous Buffers | Sparingly soluble | [1] |

Stability Profile

The stability of myosmine is a critical factor for its handling, storage, and analysis. Available data indicates that myosmine is relatively stable as a solid under controlled conditions but can degrade in solution and under specific chemical environments.

Storage Stability

As a crystalline solid, myosmine is stable for at least four years when stored at -20°C.[1] However, aqueous solutions of myosmine are not recommended for storage for more than one day, suggesting susceptibility to hydrolysis or other degradation pathways in aqueous environments.[1]

pH-Dependent Stability and Degradation

Myosmine is susceptible to degradation under acidic conditions, particularly in the presence of nitrite, a process known as nitrosation. This reaction is pH-dependent and leads to the formation of various degradation products. For instance, the formation of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and N'-nitrosonornicotine (NNN) from myosmine is influenced by the pH of the solution.[2]

Thermal Stability

Myosmine exhibits intermediate thermal stability compared to related alkaloids like nornicotine and nicotine.[3] Pyrolysis studies have shown that at 500°C, a significant portion of myosmine can be recovered unchanged, while it is completely destroyed at 550°C.[3]

Peroxidation

Myosmine can also undergo peroxidation, which is considered an alternative activation pathway.[4] Incubation with hydrogen peroxide leads to the formation of HPB as a major product.[4]

Experimental Protocols

Detailed, standardized experimental protocols for determining the solubility and stability of myosmine are not extensively published. However, based on general principles for small molecules and alkaloids, the following methodologies can be adapted.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of myosmine in a specific aqueous buffer.

Materials:

-

Myosmine (crystalline solid)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Volumetric flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Prepare a series of standard solutions of myosmine of known concentrations in the chosen buffer to generate a calibration curve.

-

Add an excess amount of solid myosmine to a known volume of the aqueous buffer in a sealed container. The amount of solid should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaking incubator for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution as necessary to fall within the range of the calibration curve.

-

Analyze the diluted solution by HPLC to determine the concentration of myosmine.

-

The determined concentration represents the equilibrium solubility of myosmine in that specific buffer at that temperature.

Protocol for Stability Testing in Solution (ICH Guideline Approach)

This protocol outlines a general approach for assessing the stability of myosmine in solution under various stress conditions.

Objective: To evaluate the stability of myosmine in a specific solvent under the influence of pH, temperature, and light.

Materials:

-

Myosmine stock solution of known concentration

-

Aqueous buffers of different pH values (e.g., pH 2, 7, 9)

-

Temperature-controlled chambers/incubators

-

Photostability chamber

-

HPLC system with a stability-indicating method (a method that can separate the intact drug from its degradation products)

-

Volumetric flasks and pipettes

Procedure:

1. Sample Preparation:

-

Prepare solutions of myosmine in the desired buffers at a known concentration.

2. Stress Conditions:

-

pH Stability: Store aliquots of the myosmine solutions at different pH values at a constant temperature (e.g., 25°C and 40°C).

-

Thermal Stability: Store aliquots of the myosmine solution (at a specific pH, e.g., 7) at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Photostability: Expose aliquots of the myosmine solution (at a specific pH and temperature) to a controlled light source as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

3. Time Points:

-

Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).

4. Analysis:

-

At each time point, analyze the samples using a validated stability-indicating HPLC method.

-

Quantify the remaining concentration of myosmine and identify and quantify any major degradation products.

5. Data Analysis:

-

Plot the concentration of myosmine as a function of time for each condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Metabolic and Degradation Pathways

While a specific signaling pathway for myosmine is not well-defined, its metabolic and degradation pathways have been investigated. These pathways are crucial for understanding its in vivo fate and potential toxicological profile.

Caption: Metabolic and degradation pathways of myosmine.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of myosmine. While some data on its solubility in organic solvents and its stability as a solid are established, there is a clear need for more comprehensive, quantitative studies on its stability under various pH, temperature, and light conditions. The provided experimental protocols offer a starting point for researchers to conduct such investigations. A deeper understanding of myosmine's physicochemical properties is essential for its accurate quantification, the development of stable formulations, and the assessment of its potential biological effects.

References

An In-depth Technical Guide to 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Myosmine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, more commonly known as myosmine, is a pyridine alkaloid naturally occurring in tobacco and various food products.[1][2] Structurally similar to nicotine, myosmine has garnered significant interest in the scientific community due to its distinct biological activities, including the inhibition of aromatase and the modulation of dopamine release.[1][3] This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of myosmine, with a focus on its potential as a pharmacological tool and a lead compound in drug discovery. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside a summary of quantitative data and visualizations of relevant biological pathways.

Chemical and Physical Properties

Myosmine is a solid, light-yellow powder that is sensitive to moisture and temperature.[4] It is an optically inactive compound, soluble in methanol and water.[5]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| CAS Number | 532-12-7 | [4] |

| Melting Point | 42-44 °C | [4][5] |

| Boiling Point | 82-83 °C at 0.5 mmHg | [5] |

| pKa | 5.26 (25 °C) | [5] |

| Appearance | Light yellow powder | [4] |

| Solubility | Methanol (Slightly), Water (Sparingly) | [5] |

Synthesis of this compound (Myosmine)

Myosmine can be synthesized through the condensation of N-vinylpyrrolidone with ethyl nicotinate.[6] This method, with a reported yield of 60%, provides a reliable route to obtain myosmine for research purposes.[6]

Synthetic Protocol: Condensation of N-vinylpyrrolidone and Ethyl Nicotinate

This protocol is adapted from a previously described method.[6]

Materials:

-

Ethyl nicotinate

-

Sodium methoxide

-

Toluene

-

N-vinyl-2-pyrrolidone

-

Concentrated hydrochloric acid

-

50% Sodium hydroxide solution

-

Magnesium sulfate

Procedure:

-

To a stirred mixture of 50 g (0.331 mol) of ethyl nicotinate and 26.8 g (0.4965 mol) of sodium methoxide in 100 mL of toluene, add 40.5 g (0.364 mol) of N-vinyl-2-pyrrolidone.[6]

-

Heat the mixture under reflux for 4 hours.[6]

-

Cool the reaction mixture to ambient temperature.

-

Add 102 mL of concentrated hydrochloric acid and 102 mL of water.[6]

-

Heat the mixture at reflux for 6 hours.[6]

-

After cooling, basify the mixture to a pH of 10 with a 50% solution of NaOH.[6]

-

Extract the product with toluene (3 x 100 mL).[6]

-

Dry the combined organic extracts over magnesium sulfate and evaporate the solvent under reduced pressure to yield myosmine.[6]

Yield: 60%[6]

Diagram: Synthesis of Myosmine

Caption: Synthetic pathway for Myosmine.

Biological Activity

Myosmine exhibits notable biological activities, primarily as an inhibitor of the enzyme aromatase and as a modulator of dopamine release.

Aromatase Inhibition

Myosmine has been shown to inhibit human aromatase, the enzyme responsible for the conversion of androgens to estrogens.[1] It is a more potent inhibitor than nicotine.[1]

| Compound | IC₅₀ (µM) for Aromatase Inhibition |

| Myosmine | 33 ± 2 |

| Nicotine | 223 ± 10 |

Data from a study on human aromatase inhibition.[1]

This protocol is a general guideline for a fluorometric aromatase inhibition assay, similar to commercially available kits.

Materials:

-

Human recombinant aromatase (CYP19A1)

-

NADPH regenerating system

-

Fluorogenic aromatase substrate

-

Myosmine (test compound)

-

Letrozole (positive control)

-

Assay buffer

-

DMSO (solvent for compounds)

-

96-well black microplate with a clear bottom

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare a stock solution of myosmine in DMSO.

-

Perform serial dilutions of the myosmine stock solution in the assay buffer to achieve a range of final concentrations.

-

Prepare the positive control (Letrozole) in the same manner.

-

Prepare the aromatase enzyme and NADPH regenerating system according to the manufacturer's instructions.

-

In a 96-well plate, add the serially diluted myosmine, positive control, and a vehicle control (DMSO) in triplicate.

-

Add the aromatase enzyme solution to all wells.

-

Incubate the plate for a pre-determined time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate and NADPH regenerating system.

-

Immediately measure the fluorescence in kinetic mode for a set duration (e.g., 60 minutes) at 37°C, with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 488/527 nm).

-

Data Analysis:

-

Calculate the rate of reaction (fluorescence increase per unit time) for each well.

-

Determine the percentage of aromatase inhibition for each myosmine concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the myosmine concentration to determine the IC₅₀ value.

-

Diagram: Aromatase Inhibition by Myosmine

Caption: Myosmine inhibits the conversion of androgens to estrogens.

Dopamine Release

Myosmine has been observed to evoke dopamine release in the nucleus accumbens of adult rats.[1] This effect is age-dependent and is not observed in adolescent rats.[1] The mechanism is believed to involve the interaction of myosmine with nicotinic acetylcholine receptors (nAChRs).

This is a general protocol for a qualitative assay to detect dopamine release from PC12 cells, a rat pheochromocytoma cell line that releases dopamine in response to nAChR stimulation.[7]

Materials:

-

PC12 cells

-

Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

-

Nerve Growth Factor (NGF)

-

Myosmine (test compound)

-

Nicotine (positive control)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Luminol

-

Horseradish peroxidase (HRP)

-

96-well white microplate

-

Luminometer

Procedure:

-

Culture PC12 cells in appropriate flasks. For differentiation and enhanced dopamine release, cells can be treated with NGF for several days prior to the assay.

-

Seed the PC12 cells into a 96-well white microplate and allow them to adhere.

-

On the day of the assay, wash the cells with assay buffer.

-

Prepare a detection solution containing luminol and HRP in the assay buffer.

-

Prepare solutions of myosmine and nicotine at various concentrations in the assay buffer.

-

Add the detection solution to each well.

-

Add the myosmine or nicotine solutions to the appropriate wells to stimulate dopamine release. Include a buffer-only control.

-

Immediately measure the chemiluminescence in a luminometer. The signal is generated by the reaction of H₂O₂ (a byproduct of dopamine oxidation by monoamine oxidase) with luminol, catalyzed by HRP.[7]

-

Data Analysis:

-

Subtract the background luminescence (buffer-only control) from all readings.

-

Compare the luminescence signal generated by myosmine to that of the positive control (nicotine) to assess its relative efficacy in inducing dopamine release.

-

Diagram: Proposed Mechanism of Myosmine-Induced Dopamine Release

Caption: Myosmine-induced dopamine release pathway.

Spectroscopic Data

Characterization of myosmine is typically performed using standard spectroscopic techniques.

Mass Spectrometry

The mass spectrum of myosmine shows a molecular ion peak corresponding to its molecular weight.

-

GC-MS: Significant ions at m/z 122 and 150 have been reported.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conclusion

This compound (myosmine) is a biologically active alkaloid with well-documented inhibitory effects on aromatase and the ability to induce dopamine release. Its straightforward synthesis and interesting pharmacological profile make it a valuable tool for research in neuropharmacology and endocrinology. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential and mechanisms of action of myosmine and its derivatives. For professionals in drug development, myosmine can serve as a scaffold for the design of novel aromatase inhibitors or modulators of the dopaminergic system.

References

- 1. Inhibition of human aromatase by myosmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Human Aromatase by Myosmine: Ingenta Connect [ingentaconnect.com]

- 3. Myosmine - Wikipedia [en.wikipedia.org]

- 4. Myosmine | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. MYOSMINE | 532-12-7 [chemicalbook.com]

- 6. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Myosmine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, commonly known as Myosmine, is a tobacco alkaloid and a minor component of cigarette smoke. It serves as a precursor in the synthesis of nornicotine and nicotine, making its efficient synthesis a topic of interest in medicinal chemistry and drug development.[1][2] Myosmine itself exhibits biological activity, including the inhibition of dopamine release. This document provides a detailed protocol for the chemical synthesis of Myosmine, adapted from established methodologies.[1]

Principle of the Method

The synthesis of Myosmine is achieved through a condensation reaction between ethyl nicotinate and N-vinyl-2-pyrrolidone in the presence of a strong base, sodium methoxide. The reaction is followed by acidic hydrolysis and subsequent basification to yield the desired product.[1]

Quantitative Data Summary

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) | Role |

| Ethyl Nicotinate | 151.16 | 50 | 0.331 | - | Starting Material |

| N-vinyl-2-pyrrolidone | 111.14 | 40.5 | 0.364 | - | Starting Material |

| Sodium Methoxide | 54.02 | 26.8 | 0.4965 | - | Base Catalyst |

| Toluene | - | - | - | 100 | Solvent |

| Concentrated HCl | - | - | - | 102 | Acid for Hydrolysis |

| Water | - | - | - | 102 | Solvent for Hydrolysis |

| 50% Sodium Hydroxide | - | - | - | As needed | Base for Neutralization |

| Toluene (for extraction) | - | - | - | 3 x 100 | Extraction Solvent |

| Magnesium Sulfate (MgSO₄) | - | - | - | As needed | Drying Agent |

Experimental Protocol

1. Reaction Setup:

-

To a reaction vessel containing 100 mL of toluene, add 50 g (0.331 mol) of ethyl nicotinate and 26.8 g (0.4965 mol) of sodium methoxide.

-

Stir the mixture to ensure proper suspension of the reagents.

2. Addition of N-vinyl-2-pyrrolidone:

-

To the stirred mixture, add 40.5 g (0.364 mol) of N-vinyl-2-pyrrolidone.

3. Reflux:

-

Heat the reaction mixture under reflux for 4 hours.

4. Cooling and Acidification:

-

After 4 hours, cool the mixture to ambient temperature.

-

Carefully add 102 mL of concentrated hydrochloric acid and 102 mL of water.

5. Hydrolysis:

-

Heat the acidified mixture at reflux for 6 hours.

6. Basification and Extraction:

-

Cool the reaction mixture.

-

Add a 50% solution of sodium hydroxide (NaOH) until the pH of the mixture reaches 10.

-

Transfer the mixture to a separatory funnel and extract with toluene (3 x 100 mL).

7. Drying and Solvent Evaporation:

-

Combine the organic extracts and dry over magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude product, Myosmine.[1]

8. Purification (Optional but Recommended):

-

The crude product can be further purified by distillation or column chromatography to obtain pure Myosmine.

Experimental Workflow Diagramdot

// Node Definitions A [label="1. Mix Ethyl Nicotinate,\nSodium Methoxide & Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add N-vinyl-2-pyrrolidone", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Reflux for 4h", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Cool to RT", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Add Conc. HCl & Water", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Reflux for 6h\n(Hydrolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Cool to RT", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="8. Basify with 50% NaOH (pH 10)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="9. Toluene Extraction (3x)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="10. Dry with MgSO4", fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="11. Evaporate Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; L [label="Myosmine (Crude Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L; }

References

Application Notes and Protocols for HPLC Analysis of Myosmine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosmine, a tobacco alkaloid also found in various food products, is a compound of increasing interest in biomedical research due to its potential conversion to the carcinogenic N'-nitrosonornicotine (NNN).[1] Accurate and sensitive quantification of myosmine in biological matrices such as urine, plasma, and saliva is crucial for toxicological studies, biomarker discovery, and understanding its metabolic fate. This document provides detailed application notes and protocols for the analysis of myosmine using High-Performance Liquid Chromatography (HPLC) with both Ultraviolet (UV) and Mass Spectrometry (MS) detection.

Data Presentation

The following tables summarize the quantitative data for myosmine analysis using HPLC-UV and LC-MS/MS methods. These values are compiled from various studies and are presented for comparative purposes.

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Myosmine Analysis

| Parameter | HPLC-UV | LC-MS/MS |

| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |

| Selectivity | Moderate to good. | Excellent. |

| Sensitivity | ng/mL to µg/mL range. | pg/mL to ng/mL range. |

| Instrumentation | Widely available, lower cost. | More specialized, higher cost. |

| Sample Throughput | Moderate. | High. |

| Matrix Effects | Can be significant. | Can be minimized with internal standards. |

Table 2: Quantitative Parameters for Myosmine Analysis in Biological Samples

| Method | Biological Matrix | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

| HPLC-UV | Urine | ~4-6 (estimated) | 1.0 (estimated) | 3.0 (estimated) | 85-95 |

| HPLC-UV | Plasma | ~4-6 (estimated) | 1.5 (estimated) | 5.0 (estimated) | 80-90 |

| LC-MS/MS | Plasma | ~2.5 | 0.05 | 0.1 | >95 |

| LC-MS/MS | Saliva | ~2.5 | 0.02 | 0.05 | >95 |

Note: HPLC-UV data for biological samples are estimated based on typical performance for similar analytes, as detailed validated methods are less common in recent literature compared to LC-MS/MS.

Experimental Protocols

Protocol 1: Analysis of Myosmine in Human Urine by HPLC-UV

This protocol provides a general procedure for the determination of myosmine in human urine samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Materials: Oasis MCX SPE cartridges, Methanol, 2% Ammonium Hydroxide in Methanol, Water.

-

Procedure:

-

Centrifuge urine samples at 4000 rpm for 10 minutes to remove particulate matter.

-

Condition an Oasis MCX SPE cartridge with 2 mL of Methanol followed by 2 mL of Water.

-

Load 1 mL of the urine supernatant onto the cartridge.

-

Wash the cartridge with 2 mL of Water.

-

Elute the analytes with 2 mL of 2% Ammonium Hydroxide in Methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

2. HPLC-UV Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 20 mM Phosphate buffer (pH 7.0)

-

B: Acetonitrile

-

-

Gradient: 5% B to 40% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection: 254 nm.

3. Calibration and Quantification

-

Prepare a series of myosmine standard solutions in the mobile phase (e.g., 10, 50, 100, 500, 1000 ng/mL).

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Quantify myosmine in the prepared urine samples by comparing their peak areas to the calibration curve.

Protocol 2: Analysis of Myosmine in Human Plasma and Saliva by LC-MS/MS

This protocol is based on a validated method for the sensitive quantification of myosmine.[1]

1. Sample Preparation (Protein Precipitation)

-

Materials: Acetonitrile (ice-cold), Methanol (ice-cold), Myosmine-d4 internal standard (IS) solution (100 ng/mL).

-

Procedure for Plasma:

-

To 100 µL of plasma, add 20 µL of Myosmine-d4 IS solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.[1]

-

Reconstitute in 100 µL of mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]

-

-

Procedure for Saliva:

-

Centrifuge saliva at 4,000 rpm for 10 minutes.

-

To 100 µL of the supernatant, add 20 µL of Myosmine-d4 IS solution.

-

Add 200 µL of ice-cold methanol to precipitate proteins.[1]

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

-

Transfer the supernatant and evaporate to dryness.[1]

-

Reconstitute in 100 µL of mobile phase.[1]

-

2. UPLC-MS/MS Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient: Start at 5% B, ramp to 95% B in 2.5 min, hold for 1 min, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole.

-